molecular formula C19H13N3O3S B2999483 N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-oxo-2H-chromene-3-carboxamide CAS No. 476460-21-6

N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2999483
CAS No.: 476460-21-6
M. Wt: 363.39
InChI Key: XIPQDVAAXKKXPF-UHFFFAOYSA-N
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Description

N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that belongs to the class of thiadiazole derivatives.

Preparation Methods

The synthesis of N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-oxo-2H-chromene-3-carboxamide typically involves multiple steps. One common method starts with the preparation of 1,3,4-thiadiazole derivatives using hydrazonoyl halides and potassium thiocyanate . The reaction conditions often include the use of solvents like ethanol and the presence of catalysts such as triethylamine . Industrial production methods may involve scaling up these reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-oxo-2H-chromene-3-carboxamide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-oxo-2H-chromene-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-oxo-2H-chromene-3-carboxamide involves its interaction with various molecular targets. The thiadiazole ring is a bioisostere of pyrimidine, which allows it to disrupt DNA replication processes. This disruption can inhibit the replication of bacterial and cancer cells . The compound may also interact with enzymes and receptors, leading to its diverse biological activities.

Comparison with Similar Compounds

N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-oxo-2H-chromene-3-carboxamide can be compared with other thiadiazole derivatives:

Properties

IUPAC Name

N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13N3O3S/c1-11-6-2-4-8-13(11)17-21-22-19(26-17)20-16(23)14-10-12-7-3-5-9-15(12)25-18(14)24/h2-10H,1H3,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIPQDVAAXKKXPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NN=C(S2)NC(=O)C3=CC4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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